molecular formula C9H10ClN3O2 B093327 1-Acetyl-4-(4-chlorophenyl)semicarbazide CAS No. 17075-31-9

1-Acetyl-4-(4-chlorophenyl)semicarbazide

Cat. No.: B093327
CAS No.: 17075-31-9
M. Wt: 227.65 g/mol
InChI Key: UBENNUHYTNPAOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Acetyl-4-(4-chlorophenyl)semicarbazide is a semicarbazide derivative characterized by an acetyl group at the 1-position and a 4-chlorophenyl substituent at the 4-position of the semicarbazide backbone. Semicarbazides are nitrogen-containing compounds with diverse biological activities, including anticonvulsant, enzyme inhibitory, and antimicrobial properties . The acetyl group enhances metabolic stability, while the 4-chlorophenyl moiety contributes to hydrophobic interactions in biological systems, influencing binding affinity and selectivity .

Properties

CAS No.

17075-31-9

Molecular Formula

C9H10ClN3O2

Molecular Weight

227.65 g/mol

IUPAC Name

1-acetamido-3-(4-chlorophenyl)urea

InChI

InChI=1S/C9H10ClN3O2/c1-6(14)12-13-9(15)11-8-4-2-7(10)3-5-8/h2-5H,1H3,(H,12,14)(H2,11,13,15)

InChI Key

UBENNUHYTNPAOA-UHFFFAOYSA-N

SMILES

CC(=O)NNC(=O)NC1=CC=C(C=C1)Cl

Canonical SMILES

CC(=O)NNC(=O)NC1=CC=C(C=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Physical Properties of Selected Semicarbazide Derivatives

Compound Name Melting Point (°C) Yield (%) Key Substituents Reference
4-Chlorophenyl semicarbazide 235 70 4-Cl
3-Chloro-4-fluorophenyl semicarbazide 94 60 3-Cl, 4-F
4-Bromophenyl semicarbazide 267 40 4-Br

The 4-chlorophenyl group in the target compound confers higher thermal stability (m.p. 235°C) compared to ortho-substituted analogs (e.g., 2-chlorophenyl semicarbazide, m.p. 176°C), likely due to improved crystallinity from para-substitution .

Enzyme Inhibition

Semicarbazides with 4-chlorophenyl groups exhibit potent inhibitory effects on cholinesterases (ChEs):

  • Compound 17 : Demonstrated the highest BuChE inhibition (IC₅₀ = 0.024 ± 0.002 mM) among analogs, attributed to the synergistic effects of the 4-chlorophenyl and nitrothiazole groups .
  • Compound 4 (1-(1-(4-bromophenyl)ethylidene)-4-(5-nitrothiazol-2-yl)semicarbazide): Showed lower BuChE inhibition (IC₅₀ = 0.499 mM), highlighting the superior efficacy of chloro over bromo substituents in this context .

Table 2: Inhibitory Activity of Selected Semicarbazides

Compound Target Enzyme IC₅₀ (mM) Key Structural Features Reference
17 BuChE 0.024 ± 0.002 4-Cl, nitrothiazole
4 BuChE 0.499 ± 0.003 4-Br, nitrothiazole
DH-05 Anticonvulsant 30 mg/kg (ED₅₀) 4-Cl, dibromoindolinone

Anticonvulsant Activity

The 4-chlorophenyl semicarbazide derivatives show notable efficacy in seizure models:

  • DH-05 : Exhibited ED₅₀ = 30 mg/kg in maximal electroshock (MES) tests with minimal neurotoxicity, outperforming standards like phenytoin .
  • 6-Chloroisatin-3-(4-bromophenyl)-semicarbazone : Demonstrated broad-spectrum anticonvulsant activity, emphasizing the role of halogenated aryl groups in enhancing blood-brain barrier penetration .

The acetyl group in 1-acetyl-4-(4-chlorophenyl)semicarbazide may further improve bioavailability by reducing polarity, though this requires empirical validation .

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